REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:14][CH:13]([CH3:15])[CH2:12][C:4]2([CH:6]([C:7]([O:9]CC)=[O:8])[CH2:5]2)[CH2:3]1.C1(C(OCC)=O)C2(CCCCC2)C1>>[CH3:1][CH:2]1[CH2:14][CH:13]([CH3:15])[CH2:12][C:4]2([CH:6]([C:7]([OH:9])=[O:8])[CH2:5]2)[CH2:3]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CC2(CC2C(=O)OCC)CC(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC12CCCCC2)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC2(CC2C(=O)O)CC(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |